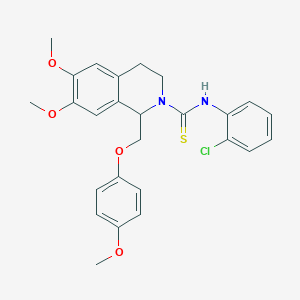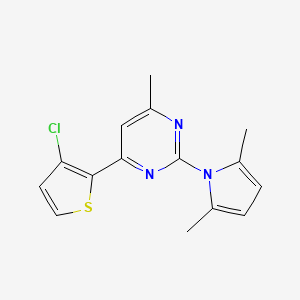![molecular formula C32H48Cl2FN5O5S B2396806 (2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-méthyl-1,3-thiazol-5-yl)phényl]méthyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-diméthylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochlorure CAS No. 2564467-16-7](/img/structure/B2396806.png)
(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-méthyl-1,3-thiazol-5-yl)phényl]méthyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-diméthylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound VH 101 phenol-alkylC6-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an aminohexoxy chain, a thiazole ring, and a fluorocyclopropane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Applications De Recherche Scientifique
VH 101 phenol-alkylC6-amine (dihydrochloride): has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules make it useful for investigating cellular processes and pathways.
Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of VH 101 phenol-alkylC6-amine is the von-Hippel-Lindau protein (VHL) . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of specific proteins within the cell, maintaining cellular homeostasis.
Mode of Action
VH 101 phenol-alkylC6-amine is a functionalized VHL ligand . It incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal amine, which is ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC (Proteolysis-Targeting Chimera) research and development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH 101 phenol-alkylC6-amine (dihydrochloride) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the aminohexoxy chain and the thiazole ring, followed by their coupling to form the core structure. The fluorocyclopropane moiety is then introduced through a series of reactions involving fluorination and cyclopropanation. The final step involves the formation of the pyrrolidine ring and the addition of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
VH 101 phenol-alkylC6-amine (dihydrochloride): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, VH 101 phenol-alkylC6-amine (dihydrochloride) stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include those with thiazole rings, fluorocyclopropane moieties, or aminohexoxy chains, but few possess all these features simultaneously. This uniqueness makes the compound a valuable subject for further research and development.
Propriétés
IUPAC Name |
(2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRFJDVCDFVCY-SGROTYDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl2FN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2396725.png)



![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)

